1-(Difluoromethyl)-4-naphthol
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Overview
Description
1-(Difluoromethyl)-4-naphthol is an organic compound characterized by the presence of a difluoromethyl group attached to a naphthol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-4-naphthol typically involves the introduction of a difluoromethyl group into a naphthol structure. One common method is the difluoromethylation of naphthol using difluorocarbene reagents. This process can be achieved through various routes, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using commercially available reagents. The process is optimized for high yield and purity, often employing metal-based catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-4-naphthol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: The difluoromethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated quinones, while substitution reactions can produce a variety of difluoromethylated derivatives .
Scientific Research Applications
1-(Difluoromethyl)-4-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-4-naphthol exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to various proteins and enzymes. This interaction can modulate biological pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Trifluoromethylated Naphthols: These compounds have a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical properties and reactivity.
Monofluoromethylated Naphthols: These compounds have a single fluorine atom in the methyl group, resulting in distinct biological activities and applications.
Uniqueness: 1-(Difluoromethyl)-4-naphthol is unique due to its specific difluoromethyl group, which provides a balance between lipophilicity and hydrogen bonding ability. This makes it particularly valuable in drug design and materials science .
Properties
Molecular Formula |
C11H8F2O |
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Molecular Weight |
194.18 g/mol |
IUPAC Name |
4-(difluoromethyl)naphthalen-1-ol |
InChI |
InChI=1S/C11H8F2O/c12-11(13)9-5-6-10(14)8-4-2-1-3-7(8)9/h1-6,11,14H |
InChI Key |
BJNULWXQBXDFDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)C(F)F |
Origin of Product |
United States |
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